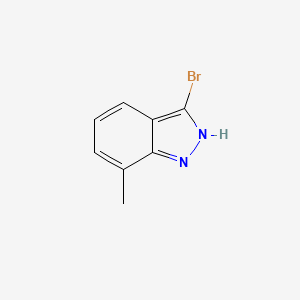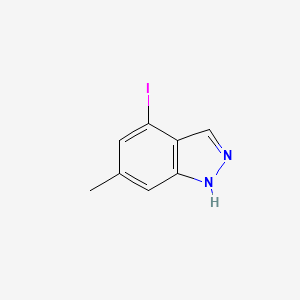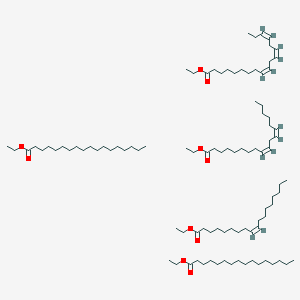
2,5-Dichlor-2'-thiomorpholinomethylbenzophenon
Übersicht
Beschreibung
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone (2,5-DC-TMBP) is an organic compound with a variety of uses in scientific research. It is a colorless solid that can be used as a reagent in organic synthesis, and it is also used as a photostabilizer in the production of polymers. 2,5-DC-TMBP is a relatively new compound, and research into its synthesis and applications is ongoing. In
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „2,5-Dichlor-2'-thiomorpholinomethylbenzophenon“ gesucht, aber leider sind die verfügbaren Informationen begrenzt und bieten keine umfassende Analyse mit sechs bis acht eindeutigen Anwendungen, wie Sie es angefordert haben.
Die Verbindung wird für experimentelle und Forschungszwecke angeboten, und ihre verwandten Verbindungen wurden in verschiedenen Zusammenhängen erwähnt, z. B. als spektrophotometrisches Reagenz für die Analyse von Umweltproben und mit einzigartigen photochemischen Eigenschaften, die in der Biochemie nützlich sind. Spezifische Anwendungen in verschiedenen Bereichen werden in den verfügbaren Quellen jedoch nicht detailliert beschrieben.
Wirkmechanismus
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone is a photosensitive compound, meaning it is activated by light. When exposed to light, the compound breaks down into its constituent parts, which can then react with other compounds to form new products. This reaction is known as photopolymerization. The mechanism of photopolymerization is not yet fully understood, but it is believed to involve the formation of free radicals, which can then react with other compounds to form polymers.
Biochemical and Physiological Effects
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone is not known to have any significant biochemical or physiological effects. It is not toxic or carcinogenic, and it is not known to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone has several advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and can be stored for long periods of time without degrading. Its photostabilizing properties make it suitable for use in the production of polymers. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to purify. Additionally, it is not very reactive, so it is not suitable for use in some types of reactions.
Zukünftige Richtungen
There are several potential future directions for 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone research. One potential direction is the development of new synthesis methods for the compound. Additionally, research could be conducted into its photostabilizing properties, its photopolymerization mechanism, and its potential uses in other areas of organic synthesis. Additionally, research could be conducted into its potential applications in medicine, such as its use as a photostabilizer for drugs or as a reagent for the synthesis of pharmaceuticals. Finally, research could be conducted into its potential environmental applications, such as its use as a photostabilizer in the production of biodegradable polymers.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCHGZKXWANAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643840 | |
| Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-32-6 | |
| Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614349.png)
![5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614351.png)



![5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614355.png)

